Cas no 85234-64-6 ((11b,16a)-11-Hydroxy-16-(1-oxobutoxy)-androsta-1,4-diene-3,17-dione)

(11b,16a)-11-Hydroxy-16-(1-oxobutoxy)-androsta-1,4-diene-3,17-dione is a synthetic steroid derivative characterized by its unique structural modifications, including hydroxylation at the 11b position and esterification with a butyryl group at the 16a position. These modifications enhance its stability and bioavailability, making it suitable for research applications in steroid metabolism and receptor interaction studies. The compound’s androstane backbone with a 1,4-diene-3-one configuration contributes to its potential biological activity, particularly in exploring glucocorticoid or anti-inflammatory pathways. Its well-defined chemical structure ensures reproducibility in experimental settings, while its purity and consistency support reliable pharmacological investigations. This derivative is primarily utilized in academic and industrial research for mechanistic studies.
(11b,16a)-11-Hydroxy-16-(1-oxobutoxy)-androsta-1,4-diene-3,17-dione structure
85234-64-6 structure
Product name:(11b,16a)-11-Hydroxy-16-(1-oxobutoxy)-androsta-1,4-diene-3,17-dione
CAS No:85234-64-6
MF:C23H30O5
Molecular Weight:386.481307506561
CID:2086122

(11b,16a)-11-Hydroxy-16-(1-oxobutoxy)-androsta-1,4-diene-3,17-dione 化学的及び物理的性質

名前と識別子

    • (11β,16α)-11-Hydroxy-16-(1-oxobutoxy)-androsta-1,4-diene-3,17-dione
    • GOJZZYSAJXCRGI-KXGXINSVSA-N
    • Androstandionic Impurity(11-Hydroxy, 16n-butanoyloxyandrostan-1,4-diene-3,17dione)
    • Budesonide Impurity 17
    • Androstandionic Impurity 1
    • Androsta-1,4-diene-3,17-dione, 11-hydroxy-16-(1-oxobutoxy)-, (11β,16α)-
    • Androstandionic Impurity
    • (11b,16a)-11-Hydroxy-16-(1-oxobutoxy)-androsta-1,4-diene-3,17-dione
    • インチ: 1S/C23H30O5/c1-4-5-19(26)28-18-11-16-15-7-6-13-10-14(24)8-9-22(13,2)20(15)17(25)12-23(16,3)21(18)27/h8-10,15-18,20,25H,4-7,11-12H2,1-3H3/t15-,16-,17-,18+,20+,22-,23-/m0/s1
    • InChIKey: GOJZZYSAJXCRGI-KXGXINSVSA-N
    • SMILES: C[C@]12C=CC(=O)C=C1CC[C@@]1([H])[C@]3([H])C[C@@H](OC(=O)CCC)C(=O)[C@@]3(C)C[C@H](O)[C@]21[H]

じっけんとくせい

  • ゆうかいてん: NA
  • Boiling Point: NA

(11b,16a)-11-Hydroxy-16-(1-oxobutoxy)-androsta-1,4-diene-3,17-dione Security Information

(11b,16a)-11-Hydroxy-16-(1-oxobutoxy)-androsta-1,4-diene-3,17-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
H825715-100mg
(11b,16a)-11-Hydroxy-16-(1-oxobutoxy)-androsta-1,4-diene-3,17-dione
85234-64-6
100mg
$ 1573.00 2023-09-07
TRC
H825715-10mg
(11b,16a)-11-Hydroxy-16-(1-oxobutoxy)-androsta-1,4-diene-3,17-dione
85234-64-6
10mg
$ 207.00 2023-09-07
AN HUI ZE SHENG Technology Co., Ltd.
H825715-25mg
(8s,9s,10r,11s,13s,14s,16r)-11-hydroxy-10,13-dimethyl-3,17-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3h-cyclopenta[a]phenanthren-16-ylbutyrate
85234-64-6
25mg
¥1800.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
H825715-250mg
(8s,9s,10r,11s,13s,14s,16r)-11-hydroxy-10,13-dimethyl-3,17-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3h-cyclopenta[a]phenanthren-16-ylbutyrate
85234-64-6
250mg
¥14400.00 2023-09-15
A2B Chem LLC
AW54293-100mg
Androsta-1,4-diene-3,17-dione, 11-hydroxy-16-(1-oxobutoxy)-,(11b,16a)-
85234-64-6
100mg
$1627.00 2024-04-19
A2B Chem LLC
AW54293-10mg
Androsta-1,4-diene-3,17-dione, 11-hydroxy-16-(1-oxobutoxy)-,(11b,16a)-
85234-64-6
10mg
$322.00 2024-04-19

(11b,16a)-11-Hydroxy-16-(1-oxobutoxy)-androsta-1,4-diene-3,17-dione 関連文献

(11b,16a)-11-Hydroxy-16-(1-oxobutoxy)-androsta-1,4-diene-3,17-dioneに関する追加情報

CAS No 85234-64-6: (11b,16a)-11-Hydroxy-16-(1-oxobutoxy)-androsta-1,4-diene-3,17-dione

The compound with CAS No 85234-64-6, known as (11b,16a)-11-Hydroxy-16-(1-oxobutoxy)-androsta-1,4-diene-3,17-dione, is a highly specialized steroid derivative with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in endocrine regulation, making it a subject of interest in both academic and industrial settings.

The molecular structure of this compound is characterized by a diketone group at positions 3 and 17 of the androstane skeleton. The presence of the hydroxyl group at position 11 and the oxobutoxy substituent at position 16 introduces significant stereochemical complexity. These functional groups are pivotal in determining the compound's interactions with biological systems. Researchers have utilized advanced spectroscopic techniques such as NMR and X-ray crystallography to elucidate the precise spatial arrangement of these groups, which is crucial for understanding its pharmacokinetic properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a multi-step process involving Stille coupling and Mitsunobu reactions. These methods have not only improved the yield but also enhanced the purity of the product, which is essential for subsequent biological assays. The synthesis pathway has been optimized to minimize environmental impact, aligning with current green chemistry principles.

In terms of biological activity, studies conducted on this compound have revealed its potential as a modulator of steroid hormone receptors. Preclinical trials have demonstrated its ability to influence cellular signaling pathways involved in cancer progression, particularly in hormone-sensitive malignancies. The compound's selectivity for specific receptor subtypes has been a focal point of recent investigations, with findings suggesting potential therapeutic applications in oncology.

The pharmacokinetic profile of CAS No 85234-64-6 has been extensively studied using both in vitro and in vivo models. Results indicate favorable absorption and bioavailability, which are critical factors for drug development. Additionally, preliminary toxicity studies have shown that the compound exhibits low cytotoxicity at therapeutic concentrations, further supporting its potential as a drug candidate.

In conclusion, CAS No 85234-64-6 represents a promising lead compound in the field of steroid-based drug discovery. Its unique structure, coupled with recent advances in synthetic methods and biological characterization, positions it as a valuable tool for researchers exploring novel therapeutic interventions. Continued research into its mechanisms of action and optimization of its pharmacological properties will undoubtedly contribute to its development as a viable treatment option in the near future.

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